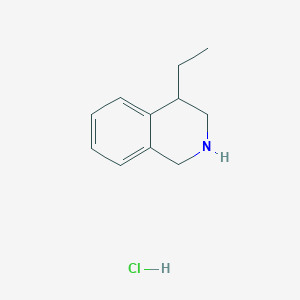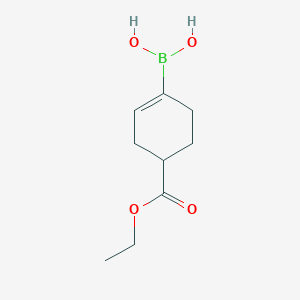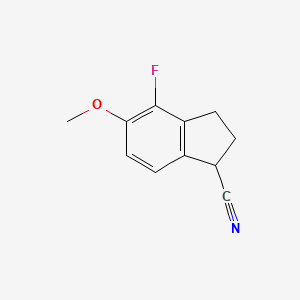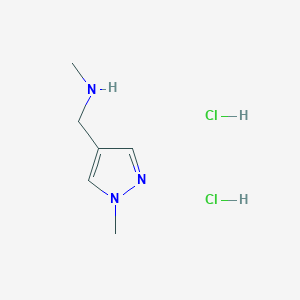![molecular formula C10H16N2O2 B11903374 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione is a spiro compound characterized by a unique bicyclic structure containing both a five-membered and a six-membered ring.
Métodos De Preparación
The synthesis of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione typically involves the reaction of ethylamine with a suitable cyclic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.
Aplicaciones Científicas De Investigación
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .
Comparación Con Compuestos Similares
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione can be compared with other spiro compounds, such as:
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spiro structure but different substituents, leading to distinct chemical and physical properties.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
10-ethyl-1,9-diazaspiro[4.5]decane-2,8-dione |
InChI |
InChI=1S/C10H16N2O2/c1-2-7-10(5-3-8(13)11-7)6-4-9(14)12-10/h7H,2-6H2,1H3,(H,11,13)(H,12,14) |
Clave InChI |
IUDAGGHPUIAEAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2(CCC(=O)N1)CCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)




![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)
![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)


![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)

